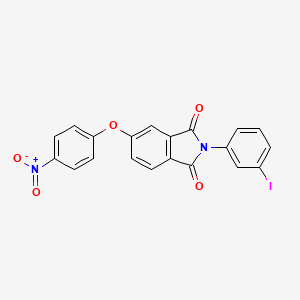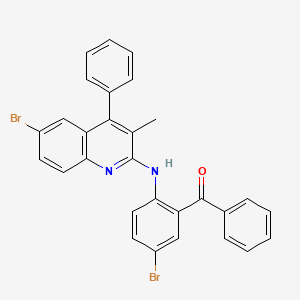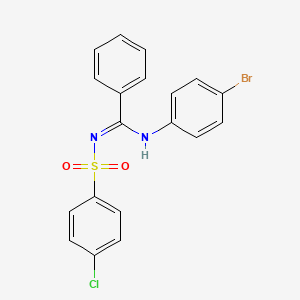![molecular formula C18H16ClN3O2 B11693608 2-(4-chlorophenoxy)-N'-[(E)-(1-methyl-1H-indol-3-yl)methylidene]acetohydrazide](/img/structure/B11693608.png)
2-(4-chlorophenoxy)-N'-[(E)-(1-methyl-1H-indol-3-yl)methylidene]acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-氯苯氧基)-N'-[(E)-(1-甲基-1H-吲哚-3-基)亚甲基]乙酰肼是一种复杂的 органическое соединение, 在各个科学研究领域引起了关注。该化合物以其独特的结构为特征,包括通过乙酰肼桥连接的氯苯氧基和吲哚部分。这些官能团的存在赋予了该化合物独特的化学性质和潜在的生物活性。
准备方法
合成路线和反应条件
2-(4-氯苯氧基)-N'-[(E)-(1-甲基-1H-吲哚-3-基)亚甲基]乙酰肼的合成通常涉及多步过程。一种常见的合成路线包括以下步骤:
4-氯苯氧基乙酰肼的形成: 该中间体通过在回流条件下使 4-氯苯氧基乙酸与水合肼反应制备。
缩合反应: 然后在酸催化剂存在下,将 4-氯苯氧基乙酰肼与 1-甲基-1H-吲哚-3-甲醛缩合,形成最终产物。
工业生产方法
该化合物的工业生产可能涉及优化上述合成路线以提高产率和纯度。这可能包括使用自动化反应器、精确控制反应条件以及重结晶或色谱等纯化技术。
化学反应分析
反应类型
2-(4-氯苯氧基)-N'-[(E)-(1-甲基-1H-吲哚-3-基)亚甲基]乙酰肼可以发生各种化学反应,包括:
氧化: 该化合物可以使用高锰酸钾或过氧化氢等氧化剂进行氧化,导致形成相应的氧化物。
还原: 还原反应可以使用硼氢化钠或氢化铝锂等还原剂进行。
取代: 氯苯氧基可以参与亲核取代反应,其中氯原子被其他亲核试剂取代。
常用试剂和条件
氧化: 酸性或中性介质中的高锰酸钾。
还原: 甲醇或乙醇中的硼氢化钠。
取代: 在氢氧化钠等碱存在下,胺或硫醇等亲核试剂。
主要形成的产物
氧化: 形成相应的氧化物或羟基衍生物。
还原: 形成还原的酰肼衍生物。
取代: 形成取代的苯氧基衍生物。
科学研究应用
2-(4-氯苯氧基)-N'-[(E)-(1-甲基-1H-吲哚-3-基)亚甲基]乙酰肼在科学研究中具有广泛的应用:
化学: 用作合成更复杂分子的构建单元。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌特性。
医学: 探索其潜在的治疗效果,以及作为药物发现的先导化合物。
工业: 用于开发新材料,以及作为农用化学品合成的中间体。
作用机制
2-(4-氯苯氧基)-N'-[(E)-(1-甲基-1H-吲哚-3-基)亚甲基]乙酰肼的作用机制涉及其与特定分子靶标的相互作用。该化合物可以结合酶或受体,调节其活性。众所周知,吲哚部分与各种生物靶标相互作用,而氯苯氧基可以增强化合物的结合亲和力和特异性。所涉及的确切途径可能因特定应用和靶标而异。
相似化合物的比较
类似的化合物
2-(4-氯苯氧基)乙酰肼: 一种缺乏吲哚部分的简单类似物。
1-(4-(4-氯苯氧基)-2-(三氟甲基)苯基)乙酮: 一种具有类似氯苯氧基但不同官能团的化合物。
独特性
2-(4-氯苯氧基)-N'-[(E)-(1-甲基-1H-吲哚-3-基)亚甲基]乙酰肼的独特性在于同时存在氯苯氧基和吲哚基团,它们赋予了独特的化学和生物性质
属性
分子式 |
C18H16ClN3O2 |
|---|---|
分子量 |
341.8 g/mol |
IUPAC 名称 |
2-(4-chlorophenoxy)-N-[(E)-(1-methylindol-3-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C18H16ClN3O2/c1-22-11-13(16-4-2-3-5-17(16)22)10-20-21-18(23)12-24-15-8-6-14(19)7-9-15/h2-11H,12H2,1H3,(H,21,23)/b20-10+ |
InChI 键 |
MAYOXAIRHAAEHS-KEBDBYFISA-N |
手性 SMILES |
CN1C=C(C2=CC=CC=C21)/C=N/NC(=O)COC3=CC=C(C=C3)Cl |
规范 SMILES |
CN1C=C(C2=CC=CC=C21)C=NNC(=O)COC3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3E)-3-(4-methoxybenzylidene)-1-{4-[(4-nitrophenyl)sulfanyl]phenyl}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11693534.png)
![N'-{(E)-[4-(methylthio)phenyl]methylidene}-4-nitrobenzohydrazide](/img/structure/B11693536.png)
![N-[3-nitro-5-(pyridin-3-yloxy)phenyl]-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11693542.png)
![3H-Naphtho[2,1-b]pyran-3-one, 2-(bromoacetyl)-](/img/structure/B11693543.png)


![Benzamide, 4-phenyl-N-[4-(4-methylphenyl)-2-thiazolyl]-](/img/structure/B11693559.png)
![N'-(2-(4-chloro-3,5-dimethylphenoxy)acetyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide](/img/structure/B11693564.png)

![(3E)-1-(2-bromophenyl)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11693595.png)

![N-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B11693601.png)
![(5E)-5-[(4-ethoxyphenyl)methylidene]-3-(2-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11693603.png)

